5-Benzylpyridazin-3-amine
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Overview
Description
5-Benzylpyridazin-3-amine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a benzyl group attached to the 5th position of the pyridazine ring and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds or dicarbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Benzyl halides, suitable bases or acids.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: this compound from nitro derivatives.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
5-Benzylpyridazin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Benzylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3rd position.
Benzylpyridazine: Similar to 5-Benzylpyridazin-3-amine but without the amine group.
Uniqueness: this compound is unique due to the presence of both a benzyl group and an amine group, which confer specific chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-benzylpyridazin-3-amine |
InChI |
InChI=1S/C11H11N3/c12-11-7-10(8-13-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14) |
InChI Key |
QIFOZMZDAUQVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN=C2)N |
Origin of Product |
United States |
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